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Executive Summary

TGRX-326 (also known as deulorlatinib) is an investigational, next-generation, dual-target
tyrosine kinase inhibitor (TKI) with potent activity against both anaplastic lymphoma kinase
(ALK) and ROS1 fusion proteins.[1][2][3] Developed by Shenzhen TargetRx Inc., TGRX-326 is
engineered to overcome resistance to earlier-generation TKIs and exhibits significant central
nervous system (CNS) penetration.[1][4] While extensive clinical data is emerging, particularly
in the context of ALK-positive non-small cell lung cancer (NSCLC), detailed preclinical data
characterizing its specific activity against ROS1 fusion proteins and associated resistance
mutations are not extensively available in the public domain. This guide synthesizes the
available information on TGRX-326, placed within the broader context of ROS1 signaling,
inhibition, and resistance, to provide a comprehensive technical overview for research and drug
development professionals.

Introduction to ROS1 Fusion Proteins in Oncology

ROS1 rearrangements define a distinct molecular subtype of various cancers, most notably in
approximately 1-2% of non-small cell lung cancer (NSCLC) cases. These chromosomal
rearrangements lead to the expression of constitutively active fusion proteins, driving
oncogenic signaling pathways and promoting tumor growth and survival. The primary
therapeutic strategy for ROS1-positive cancers is the targeted inhibition of the ROS1 kinase
domain.
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TGRX-326: A Novel Dual ALK/ROS1 Inhibitor

TGRX-326 is a potent and highly selective third-generation ALK/ROSL1 inhibitor.[1][3] Preclinical
studies have indicated its excellent activity and high selectivity against wild-type and a range of
mutant ALK kinases.[2] While its clinical development has prominently featured its efficacy in
ALK-positive NSCLC, it is also designed to be effective against ROS1-positive NSCLC.[1][2]
Clinical trial NCT05441956 has enrolled patients with both ALK-positive and ROS1-positive
advanced NSCLC.[4][5]

Mechanism of Action

As a tyrosine kinase inhibitor, TGRX-326 is designed to compete with ATP for binding to the
kinase domain of the ROSL1 fusion protein. This inhibition is expected to block the
autophosphorylation of the fusion protein and the subsequent activation of downstream
signaling pathways, thereby inhibiting tumor cell proliferation and survival.

Quantitative Data on ROS1 Inhibition

Detailed preclinical quantitative data for TGRX-326 against a panel of ROS1 fusion proteins
and resistance mutations are not yet publicly available. To provide context, the following table
summarizes the inhibitory activity (IC50 values) of other well-characterized ROS1 inhibitors
against wild-type and mutant ROS1, as reported in preclinical studies.
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Inhibitor Cell Line/Kinase IC50 (nM) Reference
Crizotinib Ba/F3 CD74-ROS1 9.8 [6]
Lorlatinib Ba/F3 CD74-ROS1 Not specified
Ceritinib Ba/F3 CD74-ROS1 180 [6]
o Ba/F3 CD74-ROS1
Crizotinib >3000 [7]
G2032R

Ba/F3 CD74-ROS1

Lorlatinib 196.6
G2032R
N Ba/F3 CD74-ROS1
Repotrectinib 23.1 [7]
G2032R
N Ba/F3 CD74-ROS1
Cabozantinib 17.5 [7]
G2032R
N Ba/F3 CD74-ROS1
Taletrectinib 53.3 [7]
G2032R

Note: This table is provided for context on ROS1 inhibition. Specific IC50 values for TGRX-326
are not available in the reviewed public literature.

Signaling Pathways
ROS1 Fusion Protein Signaling Pathway

ROS1 fusion proteins activate several downstream signaling pathways critical for cell
proliferation, survival, and migration. The diagram below illustrates the key pathways involved.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11513893/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11513893/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8127383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8127383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8127383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8127383/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Plasma Membrane

ROS1 Fusion Protein
(Constitutively Active)

Cytoplasm
Y

PI3K

GRB2/SOS

Gene Transcription
(Proliferation, Survival, Angiogenesis)

Click to download full resolution via product page

Canonical ROS1 Fusion Protein Signaling Pathways.
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Mechanism of Inhibition by TGRX-326

TGRX-326, as a tyrosine kinase inhibitor, is designed to directly bind to the ATP-binding pocket
of the ROS1 kinase domain, thereby blocking its activity and inhibiting the downstream

signaling cascades depicted above.
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Proposed Mechanism of Action of TGRX-326.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of TGRX-326 against ROS1
fusions are not publicly available. The following are representative methodologies that would
typically be employed to characterize a novel ROS1 inhibitor.

In Vitro Kinase Inhibition Assay (Hypothetical)

Objective: To determine the in vitro inhibitory potency of TGRX-326 against wild-type and
mutant ROS1 kinase domains.
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Methodology:

e Enzyme and Substrate: Recombinant human ROS1 kinase domain (wild-type and mutants,
e.g., G2032R) is used. A generic kinase substrate, such as poly(Glu, Tyr)4:1, is coated onto
microtiter plates.

o Assay Buffer: A standard kinase assay buffer containing ATP and necessary cofactors is
prepared.

« Inhibitor Preparation: TGRX-326 is serially diluted to a range of concentrations.

e Kinase Reaction: The ROS1 enzyme, TGRX-326, and ATP are incubated in the substrate-
coated wells to allow the phosphorylation reaction to proceed.

o Detection: The amount of phosphorylated substrate is quantified using a phosphotyrosine-
specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). The
signal is developed with a suitable substrate and read on a plate reader.

» Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the
kinase activity, is calculated by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Hypothetical)

Objective: To assess the effect of TGRX-326 on the proliferation of cancer cell lines driven by
ROSL1 fusions.

Methodology:

e Cell Lines: A panel of cell lines, including those endogenously expressing ROS1 fusions
(e.g., HCC78) and engineered cell lines (e.g., Ba/F3 cells expressing various ROS1 fusions
and resistance mutations), are used.

o Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to
adhere overnight.

e Drug Treatment: Cells are treated with a serial dilution of TGRX-326 for a defined period
(e.g., 72 hours).

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Viability Assessment: Cell viability is measured using a commercially available assay, such
as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an
indicator of metabolically active cells.

o Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined by
plotting cell viability against drug concentration and fitting to a sigmoidal dose-response
curve.

In Vivo Tumor Xenograft Model (Hypothetical)

Objective: To evaluate the in vivo efficacy of TGRX-326 in a ROS1-driven tumor model.
Methodology:
e Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

o Tumor Implantation: ROS1-positive cancer cells (e.g., HCC78) or patient-derived xenograft
(PDX) fragments are subcutaneously implanted into the flanks of the mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). Mice are then randomized into vehicle control and TGRX-326 treatment groups.

e Drug Administration: TGRX-326 is administered orally at predetermined doses and
schedules.

o Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using
calipers. Body weight is also monitored as an indicator of toxicity.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size or at a specified time point. Tumors may be harvested for pharmacodynamic analysis
(e.g., Western blotting for p-ROS1).

o Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical comparisons are
made between the treatment and control groups.
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Typical In Vivo Xenograft Study Workflow.

Resistance to ROS1 Inhibition

Acquired resistance is a major challenge in the treatment of ROS1-positive cancers.
Resistance mechanisms can be broadly categorized as on-target (mutations in the ROS1
kinase domain) or off-target (activation of bypass signaling pathways).

On-Target Resistance Mutations

The most frequently reported resistance mutation is the G2032R solvent front mutation, which
confers resistance to crizotinib and has reduced sensitivity to lorlatinib. Other less common
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mutations have also been identified. As a next-generation inhibitor, TGRX-326 is anticipated to
have activity against some of these resistance mutations, although specific data is needed for
confirmation.

Conclusion

TGRX-326 (deulorlatinib) is a promising next-generation ALK/ROSL1 inhibitor with demonstrated
clinical activity. While its preclinical profile against ROS1 fusion proteins is not yet fully
elucidated in the public domain, its development addresses the clinical need for novel agents
that can overcome resistance to earlier-generation TKls and effectively treat CNS metastases.
Further publication of preclinical data will be crucial for a comprehensive understanding of its
potential in the treatment of ROS1-positive cancers.
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 To cite this document: BenchChem. [TGRX-326: A Technical Overview of a Novel ROS1
Fusion Protein Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607925#tgrx-326-ros1-fusion-protein-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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